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molecular formula C11H18BrNO2 B1197539 4-(2-(Ethylamino)propyl)-1,2-benzenediol hydrobromide CAS No. 70932-35-3

4-(2-(Ethylamino)propyl)-1,2-benzenediol hydrobromide

Cat. No. B1197539
M. Wt: 276.17 g/mol
InChI Key: PPMHQTLZVCSKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07060847B2

Procedure details

A solution of 1.1 g (4.92 mmol) of 2A in 10 mL of 48% HBr was heated to reflux under argon atmosphere for 3.5 hours and then concentrated to dryness under reduced pressure. To this was added 50 mL of dichloromethane and concentrated to dryness under reduced pressure to give crude 2B as a dark brown powder (M+Na, 318).
Name
2A
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH:12]([NH:14][CH2:15][CH3:16])[CH3:13])[CH:6]=[CH:7][C:8]=1[O:9]C.[BrH:17]>>[BrH:17].[CH2:15]([NH:14][CH:12]([CH3:13])[CH2:11][C:5]1[CH:4]=[C:3]([OH:2])[C:8]([OH:9])=[CH:7][CH:6]=1)[CH3:16] |f:2.3|

Inputs

Step One
Name
2A
Quantity
1.1 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(C)NCC
Name
Quantity
10 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon atmosphere for 3.5 hours
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
To this was added 50 mL of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Br.C(C)NC(CC=1C=C(C(=CC1)O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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